Isookaninglucoside

Catalog No.
S13920762
CAS No.
M.F
C21H22O11
M. Wt
450.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isookaninglucoside

Product Name

Isookaninglucoside

IUPAC Name

2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2

InChI Key

DGGOLFCPSUVVHX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O

Description

Isookaninglucoside is a glycoside and a member of flavonoids.

Isookaninglucoside is a glycosylated flavonoid derived from isookanin, which is known for its diverse biological activities. This compound features a glucose moiety attached to the flavonoid backbone, enhancing its solubility and bioavailability. Isookaninglucoside is primarily found in certain plants and has attracted attention for its potential health benefits, including antioxidant and anti-inflammatory properties.

The chemical behavior of Isookaninglucoside involves several key reactions:

  • Glycosylation: The primary synthesis route involves the glycosylation of isookanin, where a glucose unit is added to the flavonoid structure. This reaction typically requires specific enzymes or chemical catalysts to facilitate the formation of the glycosidic bond.
  • Hydrolysis: Under acidic or enzymatic conditions, Isookaninglucoside can undergo hydrolysis, leading to the release of isookanin and glucose.
  • Oxidation: Like many flavonoids, Isookaninglucoside can be oxidized, resulting in various oxidized derivatives that may exhibit different biological activities.

Isookaninglucoside exhibits a range of biological activities:

  • Antioxidant Activity: The compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress .
  • Anti-inflammatory Effects: Studies suggest that Isookaninglucoside may inhibit inflammatory pathways, contributing to its potential therapeutic effects against chronic inflammatory diseases.
  • Antimicrobial Properties: Preliminary research indicates that Isookaninglucoside possesses antimicrobial activity against various pathogens, making it a candidate for further pharmacological studies.

The synthesis of Isookaninglucoside primarily involves:

  • Glycosylation of Isookanin: This process can be achieved using enzymatic methods or chemical reagents that facilitate the attachment of glucose to the flavonoid structure. Conditions such as temperature, pH, and reaction time are optimized to maximize yield and purity.
  • Purification Techniques: Following synthesis, purification methods such as chromatography are employed to isolate Isookaninglucoside from by-products and unreacted materials.

Isookaninglucoside has potential applications in various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it may be developed into supplements or therapeutic agents for managing oxidative stress-related conditions.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in cosmetic formulations aimed at reducing skin damage from environmental stressors.
  • Food Industry: As a natural antioxidant, Isookaninglucoside could be used as a food preservative to enhance shelf life and nutritional value.

Research into the interaction of Isookaninglucoside with biological targets is ongoing. Initial studies have indicated potential interactions with:

  • Enzymes: It may modulate the activity of certain enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.
  • Receptors: There is evidence suggesting that Isookaninglucoside can interact with specific receptors related to inflammation and immune response, although detailed mechanisms remain to be elucidated.

Isookaninglucoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
QuercitrinFlavonoid GlycosideKnown for strong antioxidant properties
RutinFlavonoid GlycosideExhibits significant anti-inflammatory effects
IsoquercitrinFlavonoid GlycosideNotable for its neuroprotective effects

Uniqueness of Isookaninglucoside

Isookaninglucoside is unique due to its specific glycosylation pattern and the resulting enhancement in solubility and bioactivity compared to other similar compounds. Its distinct combination of antioxidant and anti-inflammatory properties positions it as a promising candidate for further research in both medicinal chemistry and nutraceutical applications.

Glycosylation Mechanisms in Flavonoid Derivatives

Flavonoid glycosylation is a terminal modification step that enhances solubility, stability, and bioactivity. Isookaninglucoside arises from the enzymatic addition of a glucose moiety to the aglycone isookanin, a process mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). These enzymes catalyze the transfer of sugar residues from UDP-glucose to specific hydroxyl groups on the flavonoid backbone.

Mucin-type O-glycosylation, a well-characterized pathway, initiates with the tissue-specific attachment of N-acetylgalactosamine (GalNAc) to serine or threonine residues in folded proteins. While this mechanism differs from flavonoid glycosylation, both processes share regulatory principles, including substrate specificity dictated by tertiary protein structures and the spatial arrangement of acceptor sites. In the case of isookaninglucoside, structural analyses of UGTs reveal conserved residues—such as histidine at position 20 (H20) in ZmUGT85W2—that interact with the 7-hydroxyl group of flavonoid acceptors, enabling regioselective glucosylation. This specificity ensures the predominant formation of 7-O-glucosides, though minor positional isomers may arise due to kinetic variability among UGT isoforms.

The clustering of O-glycans in Ser/Thr-rich domains, as observed in mucin-type glycosylation, finds parallels in flavonoid metabolism, where glycosylation patterns influence molecular rigidity and interaction with cellular targets. For isookaninglucoside, glucosylation at the 7-position likely stabilizes the flavone scaffold while modulating its antioxidant and anti-inflammatory properties.

Metabolic Engineering of Isookaninglucoside in Plant Systems

Metabolic engineering strategies for enhancing isookaninglucoside production focus on optimizing precursor flux through the phenylpropanoid pathway and regulating UGT expression. The biosynthesis of isookanin, the aglycone precursor, begins with phenylalanine conversion to 4-coumaroyl-CoA via phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H). Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone, a central intermediate in flavonoid biosynthesis.

Recent studies demonstrate that overexpression of transcription factors such as R2R3-MYB proteins (e.g., maize P1) upregulates both early flavonoid pathway genes and UGTs responsible for glycosylation. In maize silks and pericarps, the coordinated expression of ZmUGT85W2 and P1 correlates with elevated flavonoid glucoside accumulation, suggesting a viable strategy for boosting isookaninglucoside yields. Additionally, UV-B radiation induces ZmUGT85W2 expression, implicating light-responsive promoters as tools for temporal control of glycosylation in engineered plants.

A critical challenge lies in balancing metabolic flux to avoid bottlenecks. Enzymes like ZmUGT85W2 exhibit sigmoidal kinetics for flavanones and hyperbolic kinetics for flavonols, indicating substrate-dependent allosteric regulation. Computational models integrating these kinetic parameters could guide the design of synthetic pathways with optimized enzyme ratios, maximizing isookaninglucoside production without depleting UDP-glucose pools.

Enzymatic Catalysis of O-Glucosyltransferases

UGTs belonging to families 72 and 84 exhibit distinct regioselectivities and catalytic efficiencies toward flavonoid substrates. ZmUGT85W2, a family 85 enzyme, preferentially glucosylates the 7-hydroxyl of flavones and flavonols, forming stable O-glucosides. Structural modeling and molecular docking studies reveal that its active site accommodates planar flavonoid aglycones through π-π stacking interactions, while hydrogen bonding between H20 and the 7-hydroxyl facilitates nucleophilic attack on the UDP-glucose donor.

Comparative analyses of UGT72 and UGT84 family members highlight divergent evolutionary trajectories. UGT72 enzymes predominantly synthesize glucosides, whereas UGT84 isoforms catalyze glucose ester formation. Notably, all four UGTs characterized in recent work lack a conserved threonine residue previously associated with pentosyltransferases, suggesting functional divergence within these families. This finding expands the known substrate range of plant UGTs and underscores their potential as biocatalysts for synthesizing novel glycosides, including isookaninglucoside.

Kinetic studies further illuminate regulatory mechanisms. ZmUGT85W2 displays positive cooperativity (Hill coefficients >1) when acting on flavanones, implying that substrate binding at one subunit enhances catalysis at another. Such cooperativity may enable fine-tuned control of glycosylation rates in response to fluctuating flavonoid levels, ensuring metabolic homeostasis.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

450.11621151 g/mol

Monoisotopic Mass

450.11621151 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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